2-(3-Aminopiperidin-1-yl)benzamide
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Overview
Description
2-(3-Aminopiperidin-1-yl)benzamide is a compound that features a benzamide group attached to a piperidine ring with an amino substituent. This compound is part of the piperidine derivatives, which are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of 2-(3-Aminopiperidin-1-yl)benzamide typically involves the reaction of 3-aminopiperidine with benzoyl chloride or benzamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Aminopiperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(3-Aminopiperidin-1-yl)benzamide can be compared with other piperidine derivatives, such as:
2-(3-Aminopiperidin-1-yl)-4-oxoquinazoline: This compound has a similar piperidine structure but with a quinazoline moiety, which may confer different biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have a benzothiazole group and are studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)benzamide |
InChI |
InChI=1S/C12H17N3O/c13-9-4-3-7-15(8-9)11-6-2-1-5-10(11)12(14)16/h1-2,5-6,9H,3-4,7-8,13H2,(H2,14,16) |
InChI Key |
UYTZJMNARAGZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C(=O)N)N |
Origin of Product |
United States |
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